Dibutyl carbonate
Overview
Description
Synthesis Analysis
The synthesis of DBC has been explored through different methods. One study describes the preparation of nano-TiO2 by the ethanol-thermal method, which is then used as a catalyst for the synthesis of DBC from dimethyl carbonate (DMC) and n-butyl alcohol through transesterification. The anatase form of TiO2 obtained from KOH exhibited the highest catalytic activity, leading to a 61.9% conversion of DMC and a 61.9% yield of DBC . Another study highlights the use of tetraethylammonium prolinate ionic liquids as homogeneous catalysts for the synthesis of DBC from DMC and n-butanol. The ionic liquid [N2222][Pro] was found to be particularly effective, achieving a DBC yield of 72% under optimum conditions .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of DBC, they do discuss the structures of related compounds and catalysts. For instance, the study on the synthesis of DBC using nano-TiO2 focuses on the anatase structure of TiO2 and how its crystallinity and particle size affect its catalytic performance . The molecular structure of catalysts and intermediates plays a crucial role in the efficiency and selectivity of the synthesis of DBC.
Chemical Reactions Analysis
The chemical reactions involving DBC are diverse. One paper reports on the asymmetric [4+1] annulation of Morita-Baylis-Hillman (MBH) carbonates with dicyano-2-methylenebut-3-enoates, which is a novel method for the enantioselective synthesis of cyclopentenes. Although DBC itself is not the focus, MBH carbonates are structurally related and this study provides insight into the types of reactions that carbonates can undergo . Another paper discusses the reaction of dibutyltin oxide with methanol under CO2 pressure, which is relevant to the catalytic synthesis of DMC, a precursor to DBC .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBC are indirectly addressed through the discussion of its synthesis and the properties of the catalysts used. For example, the crystallinity and particle size of TiO2 affect its catalytic activity in the synthesis of DBC, which in turn can influence the physical properties of the resulting DBC . The ionic liquids used as catalysts also have specific properties that make them suitable for the synthesis of DBC, such as their ability to activate both the alcohol and the carbonate components of the reaction .
Scientific Research Applications
1. Catalyst in Synthesis Processes
Dibutyl carbonate has been used as a catalyst in various synthesis processes. For instance, it has been involved in the synthesis of propylene carbonate from propylene glycol and carbon dioxide, enhancing catalytic activity significantly (Ya Du et al., 2005). Additionally, its use in the preparation of dimethyl carbonate from methanol and carbon dioxide has been documented, showing notable increases in yields (J. Kizlink & Ivan Pastucha, 1994).
2. Environmental Impact Studies
Research has investigated the environmental impact of dibutyl carbonate and related compounds. One study focused on the effects of dibutyl phthalate contamination in black soils, noting significant alterations in the microbiome and ecosystem functions of the soils (Zhigang Wang et al., 2016).
3. Biodegradation Processes
Dibutyl carbonate has been explored in the context of biodegradation. One study reported on the biodegradation of dibutyl phosphite, an organophosphorous compound related to dibutyl carbonate, using aerobic granular sludge, demonstrating its potential for bioremediation (G. Kiran Kumar Reddy et al., 2014).
4. Material Science Applications
Dibutyl carbonate has applications in material science, particularly in the development of degradable polymers. Its derivatives have been studied for use in medical applications due to their physico-mechanical properties, indicating potential in biomedical engineering (I. Engelberg & J. Kohn, 1991).
5. Drug Delivery Research
In the realm of drug delivery, dibutyl carbonate derivatives have been explored. For example, poly(propylene carbonate) micron fibers, potentially containing dibutyl carbonate, have been used for the sustained delivery of therapeutic agents in spinal cord injury treatments (Tongliang Xia et al., 2013).
6. Reaction Kinetics and Mechanism Studies
Research on the reaction kinetics and mechanisms involving dibutyl carbonate and related compounds provides valuable insights into chemical synthesis processes. Studies have focused on the behavior of these compounds under various conditions, contributing to the broader understanding of organic chemistry reactions (Xia Yin et al., 2019).
Safety And Hazards
Future Directions
The global Dibutyl Carbonate market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing substantial growth, driven by several factors such as technological advancements, increasing awareness of Dibutyl Carbonate benefits, coupled with growing environmental concerns .
properties
IUPAC Name |
dibutyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWOKQMDLQXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060255 | |
Record name | Carbonic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl carbonate | |
CAS RN |
542-52-9 | |
Record name | Dibutyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62WFZ7P7QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.